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Base selection for Suzuki reaction with 5-Fluoro-1H-indazole-6-boronic acid
Base selection for Suzuki reaction with 5-Fluoro-1H-indazole-6-boronic acid
Topic: Base Selection for Suzuki Reaction with 5-Fluoro-1H-indazole-6-boronic acid
Introduction: The Strategic Importance of Indazoles and the Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical research and drug development, where the efficient construction of complex molecular architectures is paramount.[3] Within this context, nitrogen-containing heterocycles are privileged scaffolds due to their prevalence in biologically active molecules. The indazole nucleus, in particular, is a key pharmacophore found in numerous therapeutic agents, including kinase inhibitors for oncology.[4][5][6]
5-Fluoro-1H-indazole-6-boronic acid is a valuable building block for introducing this fluorinated indazole motif. However, its successful application in Suzuki couplings is not trivial and is highly dependent on the careful selection of reaction parameters. Of these, the choice of base is arguably the most critical and nuanced variable. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of selecting an optimal base for Suzuki reactions involving this specific, and increasingly important, heterocyclic boronic acid.
The Multifaceted Role of the Base in the Catalytic Cycle
The base in a Suzuki-Miyaura reaction is not a mere spectator or acid scavenger; it is an active and essential participant in the catalytic cycle, influencing multiple key steps.[1] A misunderstanding of its role often leads to failed reactions, low yields, or the formation of intractable side products.
The three primary functions of the base are:
-
Activation of the Boronic Acid: This is the most critical function. The boronic acid (RB(OH)₂) is not sufficiently nucleophilic to participate in transmetalation. The base reacts with the boronic acid to form a more electron-rich, nucleophilic "ate" complex, typically a trihydroxyborate [RB(OH)₃]⁻.[1][7] This activation dramatically increases the rate of transfer of the organic group from boron to the palladium center.
-
Facilitation of Catalyst Turnover: The base reacts with the Pd(II) intermediate formed after oxidative addition (LₙPd(Ar)X), replacing the halide (X) with its conjugate base (e.g., OH⁻, CO₃²⁻). This exchange facilitates the subsequent transmetalation step.[1]
-
Influence on Reductive Elimination: In some systems, the base can also play a role in accelerating the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1]
Key Considerations for 5-Fluoro-1H-indazole-6-boronic acid
The unique structure of this substrate introduces specific challenges that must be addressed through judicious base selection.
-
Acidity of the Indazole N-H Proton: The 1H-indazole moiety possesses an acidic proton on the nitrogen atom (pKa ≈ 14).[8] Strong bases (e.g., alkoxides, hydroxides) can readily deprotonate this position. This deprotonation can alter the substrate's solubility and electronic properties, and the resulting indazolide anion could potentially coordinate to the palladium catalyst, leading to inhibition or undesired side reactions.
-
Risk of Protodeboronation: Heterocyclic boronic acids, especially those bearing electron-withdrawing groups like fluorine, can be susceptible to protodeboronation—the cleavage of the C-B bond by a proton source, replacing it with a hydrogen atom.[2] Harsh basic conditions or prolonged heating can exacerbate this side reaction, leading to the formation of 5-fluoro-1H-indazole as a major byproduct and reducing the yield of the desired coupled product.
-
Electronic Effects of Fluorine: The electron-withdrawing fluorine atom increases the Lewis acidity of the boron center, potentially making it easier to form the boronate "ate" complex.[7] This suggests that a milder base might be sufficient for activation compared to an electron-rich analogue.
A Comparative Guide to Common Bases
The choice of base requires balancing sufficient strength for boronic acid activation against the risk of promoting side reactions.
| Base | Formula | pKa (of conjugate acid) | Type | Key Characteristics & Insights |
| Potassium Carbonate | K₂CO₃ | 10.3 | Inorganic | Workhorse Base: Often the best starting point. Provides a good balance of basicity and compatibility. Widely used for couplings with bromoindazoles.[5][9] Its moderate strength is less likely to cause rapid protodeboronation. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Inorganic | Enhanced Solubility: The higher solubility of Cs₂CO₃ and its salts in organic solvents can sometimes lead to faster reaction rates and higher yields compared to K₂CO₃. A good alternative if K₂CO₃ is sluggish. |
| Potassium Phosphate | K₃PO₄ | 12.3 | Inorganic | Stronger Inorganic Option: A significantly stronger base than carbonates. Often effective for challenging couplings with sterically hindered partners or less reactive aryl chlorides. Its strength increases the risk of N-H deprotonation and protodeboronation, requiring careful temperature control. |
| Sodium Hydroxide | NaOH | 15.7 | Inorganic | High Strength, High Risk: A very strong base that ensures rapid boronate formation. However, it significantly increases the rate of protodeboronation and other decomposition pathways for sensitive substrates like indazoles. Generally avoided unless other bases fail. |
| Potassium Fluoride | KF | 3.2 | Inorganic | Mild & Protective: A very mild base. Its efficacy is thought to arise from the high affinity of fluoride for boron, forming a highly nucleophilic trifluoroborate species [ArBF₃]⁻.[10] An excellent choice when dealing with highly base-sensitive functional groups, though it may require higher temperatures or longer reaction times. |
| Triethylamine | Et₃N | 10.8 | Organic | Generally Avoid: While its pKa seems suitable, organic amine bases can act as ligands, coordinating to the palladium center and inhibiting catalysis.[11][12] They are typically poor choices for Suzuki reactions unless part of a specifically designed catalytic system. |
| Sodium tert-butoxide | NaOtBu | 19.0 | Organic | Extremely Strong: A non-nucleophilic but very powerful base. Its use is generally reserved for specific applications like Buchwald-Hartwig aminations and is highly likely to cause rapid degradation of the indazole boronic acid. Not recommended for this application. |
Experimental Protocol: A Systematic Approach to Base Screening
A systematic screening process is the most reliable method to identify the optimal base for a specific coupling pair. This protocol describes a parallel screening experiment for the coupling of 5-Fluoro-1H-indazole-6-boronic acid with a model partner, 1-bromo-4-methoxybenzene.
Materials and Reagents
-
5-Fluoro-1H-indazole-6-boronic acid
-
1-bromo-4-methoxybenzene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
Potassium Fluoride (KF)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vials (e.g., 2 mL) with stir bars and septa caps
-
Nitrogen or Argon source
Step-by-Step Screening Protocol
Note: All operations should be performed under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation and boronic acid degradation.
-
Preparation: In a glovebox or under a positive flow of inert gas, add 5-Fluoro-1H-indazole-6-boronic acid (0.06 mmol, 1.2 equiv) to each of four labeled reaction vials.
-
Aryl Halide Addition: Add 1-bromo-4-methoxybenzene (0.05 mmol, 1.0 equiv) to each vial.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.0025 mmol, 5 mol%) to each vial.
-
Base Addition:
-
To vial 1, add K₂CO₃ (0.10 mmol, 2.0 equiv).
-
To vial 2, add Cs₂CO₃ (0.10 mmol, 2.0 equiv).
-
To vial 3, add K₃PO₄ (0.10 mmol, 2.0 equiv).
-
To vial 4, add KF (0.10 mmol, 2.0 equiv).
-
-
Solvent Addition: To each vial, add 0.4 mL of degassed 1,4-dioxane followed by 0.1 mL of degassed water (a 4:1 solvent ratio).
-
Reaction: Seal the vials tightly, remove them from the inert atmosphere, and place them in a pre-heated reaction block at 85 °C. Stir for 4 hours.
-
Work-up and Analysis:
-
After cooling to room temperature, uncap the vials and add 1 mL of ethyl acetate to each.
-
Filter the contents of each vial through a small plug of celite or silica, washing with additional ethyl acetate, into a labeled HPLC vial.
-
Analyze each sample by UPLC or LC-MS to determine the percent conversion of the limiting reagent (1-bromo-4-methoxybenzene) into the desired product.
-
Interpreting the Results: A Hypothetical Case Study
The data from the screening experiment allows for a logical, evidence-based selection of the optimal base.
| Entry | Base | % Conversion (LC-MS) | Key Observation |
| 1 | K₂CO₃ | 85% | Good conversion, clean reaction profile. |
| 2 | Cs₂CO₃ | 92% | Slightly higher conversion than K₂CO₃. |
| 3 | K₃PO₄ | >99% | Complete conversion, trace protodeboronation observed. |
| 4 | KF | 45% | Sluggish reaction, significant starting material remaining. |
Analysis:
-
K₃PO₄ provided the highest conversion, demonstrating its effectiveness in promoting the reaction. The observation of trace protodeboronation, however, indicates that for a longer reaction time or a more sensitive substrate, this strong base could be detrimental.
-
Cs₂CO₃ and K₂CO₃ both performed very well, giving high conversions with clean profiles. They represent a safer choice, balancing high reactivity with lower risk of side reactions.
-
KF was too mild under these conditions, suggesting it cannot activate the boronic acid efficiently at 85 °C in this timeframe.
Optimized Protocol for Preparative Scale (1.0 mmol)
This protocol utilizes the lead base identified in the screening for a larger-scale synthesis.
-
Setup: To a flame-dried 25 mL round-bottom flask equipped with a stir bar and reflux condenser, add 5-Fluoro-1H-indazole-6-boronic acid (214 mg, 1.2 mmol) and 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol).
-
Reagent Addition: Add K₃PO₄ (425 mg, 2.0 mmol) and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Via syringe, add 8.0 mL of anhydrous 1,4-dioxane and 2.0 mL of degassed water.
-
Heating: Immerse the flask in an oil bath preheated to 85 °C and stir vigorously for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.
-
Work-up:
-
Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 5-fluoro-6-(4-methoxyphenyl)-1H-indazole.[13]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed solvents.3. Base is too weak (e.g., KF).4. Water content is critical; reaction is anhydrous or has too much water. | 1. Use fresh catalyst.2. Thoroughly degas solvents with Ar/N₂ sparging.3. Switch to a stronger base (e.g., K₂CO₃ or K₃PO₄).4. Re-screen with varying amounts of water (e.g., 10:1, 4:1, 2:1 dioxane:water). |
| Significant Protodeboronation | 1. Base is too strong (e.g., K₃PO₄, NaOH).2. Reaction temperature is too high.3. Reaction time is too long. | 1. Switch to a milder base (K₂CO₃ or Cs₂CO₃).2. Lower the reaction temperature by 10-15 °C.3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of Homocoupled Boronic Acid (Ar²-Ar²) | 1. Oxygen present in the reaction mixture.2. Catalyst decomposition. | 1. Improve inert atmosphere technique; ensure all reagents and solvents are properly degassed.2. Use a more robust ligand or pre-catalyst. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Blond, G., et al. (2007). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Letters in Organic Chemistry, 4(8), 615-619.
- do Carmo, D., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(15), 8084-8091.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
-
Denmark, S. E., & Smith, R. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 9959-9978. Available from: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3138-3151. Available from: [Link]
-
Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Tron, G. C., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(2), 2348-2360. Available from: [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3138-3151. Available from: [Link]
-
ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50.
-
Hocek, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1817-1825. Available from: [Link]
-
Solomin, V. V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11, 22710-22714. Available from: [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved from [Link]
-
Solomin, V. V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(37), 22710-22714. Available from: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Synthesis of Biaryl Compounds Utilizing 5-Fluoro-1H-indazole-6-boronic acid in Suzuki-Miyaura Coupling
Application Notes: Synthesis of Biaryl Compounds Utilizing 5-Fluoro-1H-indazole-6-boronic acid in Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Fluorinated Indazole-Biaryls in Modern Drug Discovery
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence stems from the unique conformational properties conferred by the aryl-aryl bond, which allows for precise three-dimensional positioning of pharmacophoric elements to optimize interactions with biological targets. The indazole nucleus, a bicyclic aromatic heterocycle, is a particularly privileged scaffold in medicinal chemistry, featuring in numerous approved drugs and clinical candidates due to its versatile biological activities, including anti-inflammatory, antitumor, and antiviral properties.[3]
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] Specifically, fluorinated indazoles have demonstrated significant potential in modulating the activity of various enzymes and receptors.[5] This application note provides a comprehensive guide to the synthesis of biaryl compounds incorporating the 5-fluoro-1H-indazole moiety through the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key considerations for reaction optimization.
Reagent Profile: 5-Fluoro-1H-indazole-6-boronic acid
While a specific commercial source for 5-Fluoro-1H-indazole-6-boronic acid was not identified during the preparation of this document, its synthesis would typically be achieved from the corresponding bromo- or iodo-5-fluoro-1H-indazole via a Miyaura borylation or related organometallic strategy. For the purposes of this protocol, we will assume its availability as a stable, solid reagent.
General Properties (Inferred from related structures):
| Property | Value | Source |
| Molecular Formula | C₇H₆BBrFN₂O₂ | Inferred |
| Molecular Weight | ~197.95 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid | Typical for boronic acids |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Boronic acids can be sensitive to moisture and air. | [5][6] |
Safety Precautions:
Boronic acids and their derivatives should be handled with care in a fume hood.[7] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[8] Avoid inhalation of dust and contact with skin and eyes.[5] For specific handling and disposal information, consult the Safety Data Sheet (SDS) of the specific reagent and related compounds.[9]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[10] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A crucial aspect of this reaction is the activation of the boronic acid by a base, which forms a more nucleophilic borate species, facilitating the transmetalation step.[11] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially when dealing with heteroaromatic substrates like indazoles, which can potentially coordinate to the palladium center and inhibit catalysis.[3]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 5-Fluoro-1H-indazole-6-boronic acid with a representative aryl bromide, 4-bromoanisole. This procedure is synthesized from established methods for the Suzuki-Miyaura coupling of related indazole and heteroaryl boronic acids.[2][3]
Materials:
-
5-Fluoro-1H-indazole-6-boronic acid (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography column
Caption: A generalized workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a Schlenk flask, add 5-Fluoro-1H-indazole-6-boronic acid (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium carbonate (3.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[2][3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Discussion and Optimization
The success of the Suzuki-Miyaura coupling of 5-Fluoro-1H-indazole-6-boronic acid is contingent upon several factors. The choice of palladium catalyst and ligand is paramount. While Pd(dppf)Cl₂ is often effective for heteroaryl couplings, other catalysts such as those based on Buchwald's biarylphosphine ligands may offer improved yields in challenging cases.[3]
The basicity of the chosen base can also influence the reaction outcome. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ may be required for less reactive coupling partners.[3] The solvent system, typically a mixture of an organic solvent and water, is crucial for dissolving both the organic and inorganic reagents.
It is important to note that the unprotected N-H of the indazole can sometimes interfere with the catalytic cycle. While many couplings proceed without protection, N-protection (e.g., with a Boc group) may be necessary in some instances to achieve optimal results.[12]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds containing the medicinally important 5-fluoro-1H-indazole scaffold. The protocol outlined in this application note provides a solid starting point for researchers in drug discovery and organic synthesis. Careful consideration of the choice of catalyst, base, and solvent, along with diligent reaction monitoring, will enable the efficient synthesis of a diverse range of novel biaryl compounds for further investigation.
References
-
Carrow, B. P., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(43), 17108–17111. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]
-
Liu, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2799. [Link]
-
PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
Cravotto, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(4), 3149–3160. [Link]
-
Prakash, G. K. S., et al. (2010). Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox. Organic Letters, 12(12), 2928–2931. [Link]
-
Walker, S. D., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Angewandte Chemie International Edition, 45(39), 6524–6527. [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7531–7538. [Link]
-
Holland, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12555–12562. [Link]
-
Gillis, E. P., et al. (2009). The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845–1891. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Redox. (2023). Safety Data Sheet Fluorosilicic Acid, aqueous Solution. Retrieved from [Link]
-
Braga, A. C., et al. (2005). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Journal of the American Chemical Society, 127(45), 15984–15993. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic Letters, 10(1), 113–116. [Link]
-
Xu, L., et al. (2023). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters, 25(2), 304–309. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. aaronchem.com [aaronchem.com]
- 9. redox.com [redox.com]
- 10. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Suzuki Coupling Products of 5-Fluoro-1H-indazole-6-boronic acid
Application Notes and Protocols: Purification of Suzuki Coupling Products of 5-Fluoro-1H-indazole-6-boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the pharmaceutical and drug development sectors, this reaction is invaluable for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. 5-Fluoro-1H-indazole derivatives, in particular, are a class of compounds of significant interest due to their prevalence in kinase inhibitors and other therapeutic agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity.
However, the purification of the products from Suzuki couplings involving polar, nitrogen-containing heterocycles like 5-Fluoro-1H-indazole-6-boronic acid presents a unique set of challenges. These challenges often stem from the removal of residual palladium catalyst, unreacted boronic acid and its byproducts, and other reaction-related impurities. The inherent polarity of the indazole core can complicate standard purification techniques, necessitating a carefully considered and multi-faceted approach to achieve the high purity required for downstream applications.
This comprehensive guide provides detailed application notes and protocols for the purification of Suzuki coupling products derived from 5-Fluoro-1H-indazole-6-boronic acid. It is intended for researchers, scientists, and drug development professionals seeking robust and scalable purification strategies.
The Purification Challenge: A Deeper Look
The successful purification of Suzuki coupling products of 5-Fluoro-1H-indazole-6-boronic acid hinges on effectively addressing three primary classes of impurities:
-
Palladium-based Impurities: Residual palladium from the catalyst is a major concern, especially for active pharmaceutical ingredients (APIs), due to its potential toxicity.[3] These impurities can exist in various forms, including colloidal palladium(0) and soluble palladium(II) species.
-
Boronic Acid-Related Impurities: Unreacted 5-Fluoro-1H-indazole-6-boronic acid and its homocoupled byproducts (boroxines) are common impurities. The polar nature of the boronic acid can lead to co-elution with the desired product during chromatography.
-
Other Reaction Byproducts: These can include phosphine ligands and their oxides (if used), as well as byproducts from the base and solvent.
The physicochemical properties of the target molecule, particularly its polarity and potential for metal chelation, further complicate the purification process.
Strategic Approaches to Purification
A multi-step purification strategy is often the most effective approach. This typically involves an initial work-up to remove the bulk of the impurities, followed by one or more specialized purification techniques.
Workflow for Purification of Suzuki Coupling Products
Caption: A generalized workflow for the purification of Suzuki coupling products.
Experimental Protocols
Aqueous Work-up: The First Line of Defense
The initial aqueous work-up is a critical step to remove inorganic salts, the base, and a significant portion of the boronic acid impurities.
Protocol: Basic Aqueous Wash for Boronic Acid Removal
-
Rationale: Boronic acids are acidic and will deprotonate in the presence of a base to form water-soluble boronate salts, which can then be extracted into the aqueous phase.[4]
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., dioxane, THF), dilute the mixture with an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). A 1M solution of sodium hydroxide (NaOH) can also be effective if the product is stable to stronger bases.[5]
-
Separate the aqueous layer. Repeat the wash 1-2 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Palladium Scavenging: Taming the Catalyst
Several methods exist for removing residual palladium, with the choice depending on the scale of the reaction and the desired level of purity.
a) Filtration through Celite®
-
Rationale: In many Suzuki reactions, the palladium catalyst can precipitate out as palladium black. A simple filtration through a pad of Celite® can effectively remove this insoluble form of the catalyst.[6][7]
-
Protocol:
-
After the aqueous work-up, dilute the crude organic solution with a suitable solvent (e.g., DCM or EtOAc).
-
Prepare a short plug of Celite® (approximately 1-2 cm thick) in a fritted funnel or a pipette.
-
Pass the diluted crude mixture through the Celite® plug.
-
Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
-
b) Treatment with Scavenger Resins
-
Rationale: For removing soluble palladium species, scavenger resins are highly effective.[8] These are solid-supported ligands that chelate with the palladium, allowing for its removal by simple filtration.[9] Thiol- and imidazole-based scavengers are particularly effective for palladium.[10]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF, or toluene).
-
Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst).[9]
-
Stir the mixture at room temperature for 4-16 hours.[9] Gentle heating (e.g., to 40-50 °C) can sometimes improve the scavenging efficiency.
-
Filter off the resin and wash it with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
| Scavenger Type | Functional Group | Binding Affinity for Palladium | Typical Conditions |
| Thiol-based | -SH | High | Room temperature, 4-16 h |
| Imidazole-based | Imidazole | High | Room temperature, 4-24 h[10] |
| Amine-based | -NH₂, -NHR | Moderate | Room temperature, may require longer times |
Table 1: Common Palladium Scavenger Resins
Chromatographic Purification: Achieving High Purity
For many applications, particularly in drug discovery, chromatographic purification is essential to achieve the desired level of purity.
a) Flash Column Chromatography
-
Rationale: Flash column chromatography is a workhorse technique for purifying organic compounds on a laboratory scale. The choice of the stationary phase and eluent system is critical for achieving good separation.
-
Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase. Due to the polar nature of the indazole product, a deactivated silica (e.g., with triethylamine) may be necessary to prevent streaking.
-
Eluent System: A gradient elution is often most effective. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). For highly polar products, a system of DCM and methanol may be more appropriate.[5]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") to ensure a narrow band at the start of the chromatography.
-
Elution and Fraction Collection: Run the column, collecting fractions and monitoring the elution by thin-layer chromatography (TLC).
-
Analysis and Pooling: Combine the pure fractions and concentrate to yield the purified product.
-
b) Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Rationale: When flash chromatography fails to provide adequate separation, or for obtaining highly pure material for biological testing, preparative HPLC is the method of choice.[11][12][13][14][15] It offers superior resolution and is readily scalable.
-
Protocol:
-
Method Development: First, develop an analytical HPLC method to determine the optimal stationary phase (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid).
-
Scale-Up: Scale the analytical method to a preparative scale, adjusting the column size, flow rate, and sample loading.
-
Purification and Fraction Collection: Inject the crude sample and collect the fractions corresponding to the desired product peak.
-
Post-Purification Work-up: The collected fractions are typically aqueous. The organic solvent is removed under reduced pressure, and the product is then extracted into an organic solvent after neutralization (if an acidic or basic modifier was used).
-
Crystallization: The Final Polish
-
Rationale: Crystallization is an excellent final purification step to obtain a highly pure, crystalline solid.[16] It can also be effective for removing trace impurities that are difficult to separate by chromatography.
-
Protocol:
-
Solvent Selection: The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for heterocyclic compounds include ethyl acetate, acetonitrile, ethanol, and isopropanol.[17]
-
Procedure: a. Dissolve the product in the minimum amount of the chosen hot solvent. b. Allow the solution to cool slowly to room temperature. c. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.[17] d. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Conclusion
The purification of Suzuki coupling products of 5-Fluoro-1H-indazole-6-boronic acid requires a systematic and well-designed strategy. By combining a thorough aqueous work-up with targeted palladium scavenging and high-resolution separation techniques such as flash chromatography or preparative HPLC, it is possible to obtain highly pure material suitable for the stringent requirements of drug discovery and development. The final polishing step of crystallization can further enhance purity and provide the product in a stable, solid form. The protocols and strategies outlined in this guide provide a robust framework for overcoming the common challenges associated with the purification of these important heterocyclic compounds.
References
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
ResearchGate. (2025). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]
-
Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. [Link]
-
University of Baghdad Digital Repository. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. [Link]
-
National Institutes of Health. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
- Google Patents. (2005). Method of removing palladium.
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Chemie Brunschwig. (n.d.). Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS. [Link]
-
Ardena. (n.d.). Preparative HPLC Purification. [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. [Link]
-
(n.d.). Guide for crystallization. [Link]
-
ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
(n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]
-
Reddit. (2019). What would be a good way to kill leftover palladium from a reaction mixture?. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
(2004). Microwave Chemistry: Fluorous Suzuki-Type Coupling, Dienophil Scavengers, Imidazole Synthesis, Cyclic Thioureas. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
Wikipedia. (n.d.). Scavenger resin. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
ResearchGate. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
-
Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]
-
ResearchGate. (2025). Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?. [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
Sources
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. agilent.com [agilent.com]
- 12. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 13. ardena.com [ardena.com]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. labcompare.com [labcompare.com]
- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Characterization of 5-Fluoro-1H-indazole-6-boronic Acid Derivatives
Application Note: Comprehensive NMR Characterization of 5-Fluoro-1H-indazole-6-boronic Acid Derivatives
Abstract
5-Fluoro-1H-indazole-6-boronic acid and its derivatives are an emerging class of compounds with significant potential in medicinal chemistry and drug development. Their unique structural features, including the indazole core, a fluorine substituent, and a boronic acid moiety, necessitate a multi-faceted analytical approach for unambiguous characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive Nuclear Magnetic Resonance (NMR) characterization of these molecules. We will delve into the causality behind experimental choices, provide step-by-step protocols for ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, and discuss the interpretation of the resulting spectra.
Introduction: The Significance of Fluorinated Indazole Boronic Acids
Indazole-containing compounds are prevalent in pharmaceuticals due to their diverse biological activities. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Concurrently, the boronic acid group serves as a versatile synthetic handle, most notably in Suzuki-Miyaura cross-coupling reactions, and is itself a key pharmacophore in several approved drugs.[2] The precise structural elucidation of novel 5-fluoro-1H-indazole-6-boronic acid derivatives is therefore a critical step in their development pipeline. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and environment of individual atoms.
Foundational Principles: A Multinuclear NMR Approach
A comprehensive NMR characterization of the title compounds requires a combination of several NMR active nuclei:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: A highly sensitive nucleus with a wide chemical shift range, offering a clear window into the electronic environment of the fluorine atom.[3]
-
¹¹B NMR: Directly probes the boron center, providing insights into its hybridization state (sp² vs. sp³) and potential interactions.[4][5]
The presence of both fluorine and boron introduces unique spectral features and challenges that will be addressed in the following sections.
Experimental Protocols & Causality
Sample Preparation: Mitigating Oligomerization
Arylboronic acids have a propensity to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad and unintelligible NMR spectra.[6][7] The choice of solvent is therefore critical to ensure the analysis of the monomeric species.
Protocol:
-
Weigh approximately 5-10 mg of the 5-fluoro-1H-indazole-6-boronic acid derivative.
-
Dissolve the sample in 0.6-0.7 mL of deuterated methanol (CD₃OD).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Causality: The use of a protic solvent like methanol-d₄ is intentional. It effectively breaks up the boroxine trimers and other oligomers by forming solvent adducts with the boronic acid, resulting in sharper and more easily interpretable NMR signals.[6] The exchangeable protons of the B(OH)₂ and N-H groups will exchange with the deuterium from the solvent, often leading to their disappearance from the ¹H NMR spectrum, which simplifies the aromatic region.
Diagram 1: Experimental Workflow for NMR Sample Preparation
Caption: Workflow for preparing boronic acid samples for NMR analysis.
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized for specific instruments and sample concentrations.
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Spectral Width: -2 to 12 ppm. Number of Scans: 16-64. Relaxation Delay (d1): 1-2 seconds. A standard proton experiment is usually sufficient for initial characterization. |
| ¹³C NMR | Spectral Width: 0 to 180 ppm. Pulse Program: Proton-decoupled (e.g., zgpg30). Number of Scans: 1024-4096. A higher number of scans is needed due to the low natural abundance of ¹³C. Proton decoupling simplifies the spectrum to singlets for each unique carbon. |
| ¹⁹F NMR | Spectral Width: -80 to -150 ppm (typical for aryl fluorides). Pulse Program: Proton-decoupled. Number of Scans: 64-256. ¹⁹F is a highly sensitive nucleus, requiring fewer scans than ¹³C. Proton decoupling can simplify complex splitting patterns. |
| ¹¹B NMR | Spectral Width: 0 to 40 ppm. Number of Scans: 1024-2048. Acquisition Considerations: Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[4] The chemical shift is sensitive to pH and solvent.[5] |
Spectral Interpretation: Key Features and Expectations
¹H NMR Spectrum
-
Indazole Protons: Expect distinct signals for the protons on the indazole core. The proton at the C3 position typically appears as a singlet. The aromatic protons will show characteristic splitting patterns (doublets or singlets depending on substitution) influenced by coupling to each other and potentially long-range coupling to the fluorine atom.
-
N-H Proton: The indazole N-H proton is acidic and will likely exchange with the deuterated solvent, leading to its signal being broad or absent.
-
B(OH)₂ Protons: These protons will also exchange with the solvent and will not be observed.
¹⁹F NMR Spectrum
The ¹⁹F chemical shift is highly sensitive to the electronic environment.[8] For a 5-fluoro substituted indazole, a single resonance is expected. The multiplicity of this signal will be influenced by coupling to adjacent protons (typically ³JHF coupling constants are in the range of 5-10 Hz).
¹¹B NMR Spectrum
The ¹¹B NMR spectrum provides direct information about the state of the boronic acid.[4][5]
-
sp² Boron: In a non-coordinating solvent or at low pH, the boronic acid exists predominantly as a trigonal planar sp² hybridized species, which typically gives a broad signal in the range of δ 28-33 ppm.[9]
-
sp³ Boron: In the presence of Lewis bases (like DMSO or at higher pH), the boron can adopt a tetrahedral sp³ hybridized state (boronate), which results in a sharper, upfield-shifted signal (typically δ 5-10 ppm).[4]
In methanol-d₄, an equilibrium between the sp² boronic acid and its sp³ methoxy adduct may exist, leading to a chemical shift that is an average of the two states.
Diagram 2: Boron Hybridization Equilibrium
Caption: Equilibrium between sp² and sp³ hybridized states of boronic acid.
Expected Chemical Shifts and Coupling Constants
The following table provides an estimation of the expected NMR data based on known values for similar structures. Actual values will vary depending on the specific derivatives.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| ¹H | H-3 | 8.0 - 8.5 | s |
| ¹H | H-4 | 7.5 - 8.0 | d, ³JHH ≈ 8-9 Hz |
| ¹H | H-7 | 7.3 - 7.8 | d, ⁴JHF ≈ 2-4 Hz |
| ¹⁹F | F-5 | -110 to -125 | d, ³JFH ≈ 8-10 Hz |
| ¹³C | C-B | ~130 (broad due to quadrupolar Boron) | s |
| ¹³C | C-F | 155 - 165 | d, ¹JCF ≈ 240-250 Hz |
| ¹¹B | B-6 | 18 - 30 | bs (broad singlet) |
Advanced NMR Techniques for Deeper Insight
For more complex derivatives or for confirming assignments, 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons in the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assigning quaternary carbons and piecing together molecular fragments. A ¹H-¹¹B HMBC can also be used to confirm the position of the boronic acid group.[10]
Conclusion
The structural characterization of 5-fluoro-1H-indazole-6-boronic acid derivatives is a critical task that is reliably achieved through a systematic, multi-nuclear NMR approach. By understanding the underlying chemical principles, such as the tendency of boronic acids to oligomerize and the influence of solvent on their spectral properties, researchers can design robust experiments that yield clear and interpretable data. The protocols and guidelines presented in this application note provide a solid framework for the successful and comprehensive NMR characterization of this important class of molecules, thereby accelerating their journey in the drug discovery and development process.
References
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.).
-
Dickie, D. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3845–3853. [Link]
-
11B NMR Chemical Shifts. (n.d.). San Diego State University Chemistry. Retrieved from [Link]
-
Dickie, D. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. [Link]
-
19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10326–10334. [Link]
-
Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. (2025). Organic Letters. [Link]
-
13C NMR of indazoles. (2016). ResearchGate. [Link]
-
Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 366-377. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
-
19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI. [Link]
-
Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014). ResearchGate. [Link]
-
Quantitative NMR spectroscopy on fluorine-containing drugs. (n.d.). Diva-Portal.org. Retrieved from [Link]
-
(5-Fluoro-1-methyl-1H-indazol-6-yl)boronic acid. (n.d.). Lead Sciences. Retrieved from [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2015). PMC - NIH. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PMC - PubMed Central. [Link]
-
Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
The Effect of Fluorine in 1H NMR. (2024). Reddit. [Link]
-
Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. (2020). Analyst (RSC Publishing). [Link]
-
11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022). NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biophysics.org [biophysics.org]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-1H-indazole-6-boronic acid
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-1H-indazole-6-boronic acid
Welcome to the technical support center for 5-Fluoro-1H-indazole-6-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing reaction conditions, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this fluoro- and indazole-containing boronic acid present specific challenges and opportunities in synthesis, which we will address in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 5-Fluoro-1H-indazole-6-boronic acid and how do they influence its reactivity?
A1: 5-Fluoro-1H-indazole-6-boronic acid possesses a combination of functional groups that dictate its chemical behavior. The indazole ring is a heteroaromatic system with two nitrogen atoms, which can act as Lewis bases and potentially coordinate to the palladium catalyst.[1] The fluorine atom at the 5-position is strongly electron-withdrawing, which can increase the Lewis acidity of the boronic acid, potentially facilitating transmetalation.[2] However, this electron-withdrawing nature also makes the C-B bond more susceptible to protodeboronation, a common side reaction.[3][4] The boronic acid group itself is the key functional moiety for palladium-catalyzed cross-coupling reactions.[5]
Q2: What are the recommended storage and handling conditions for 5-Fluoro-1H-indazole-6-boronic acid?
A2: Like many boronic acids, 5-Fluoro-1H-indazole-6-boronic acid can be sensitive to air and moisture, which can lead to gradual decomposition. It is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a cool, dry place. When handling, avoid prolonged exposure to the atmosphere. For use in reactions, it is best to weigh it out quickly and add it to the reaction vessel under an inert gas blanket.
Q3: Can I use 5-Fluoro-1H-indazole-6-boronic acid directly, or should I convert it to a boronate ester?
A3: While the boronic acid can often be used directly, converting it to a boronate ester, such as a pinacol ester, can offer significant advantages.[3] Boronate esters are generally more stable and less prone to protodeboronation.[3] They are also often easier to purify by chromatography. If you are experiencing issues with low yields or significant protodeboronation, using the corresponding boronate ester is a highly recommended strategy.[6]
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions
This section addresses common problems encountered during Suzuki-Miyaura coupling reactions with 5-Fluoro-1H-indazole-6-boronic acid.
Issue 1: Low or No Product Formation
Potential Cause 1: Inactive Catalyst
-
Explanation: The active catalyst in a Suzuki-Miyaura reaction is a Pd(0) species.[5] If you are using a Pd(II) precatalyst, it must be effectively reduced to Pd(0) in situ. Incomplete reduction or catalyst decomposition can lead to a failed reaction. The presence of oxygen can also deactivate the catalyst.[3]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Precatalyst: Consider using a modern, air-stable Pd(II) precatalyst that is designed for efficient in situ generation of the active Pd(0) species.
-
Add Fresh Catalyst: If the reaction stalls, carefully adding a second portion of the catalyst under an inert atmosphere may restart the reaction.
-
Potential Cause 2: Inefficient Transmetalation
-
Explanation: The transfer of the organic group from the boron atom to the palladium center (transmetalation) is a critical step in the catalytic cycle.[2] For electron-deficient boronic acids like 5-Fluoro-1H-indazole-6-boronic acid, this step can be slow. The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[2]
-
Troubleshooting Steps:
-
Optimize the Base: A stronger base is often required for electron-deficient boronic acids. If you are using a weak base like Na2CO3, consider switching to a stronger, non-nucleophilic base such as K3PO4 or Cs2CO3.
-
Solvent System: The presence of water is often beneficial for Suzuki couplings as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] A common solvent system is a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Increase Temperature: Increasing the reaction temperature can often overcome the activation barrier for transmetalation.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]
-
To a reaction vessel, add the aryl halide (1.0 equiv), 5-Fluoro-1H-indazole-6-boronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., DME/water 4:1) followed by the base (e.g., K2CO3, 2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Issue 2: Significant Formation of Protodeboronation Byproduct
Potential Cause: Instability of the Boronic Acid
-
Explanation: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[3] Heteroaryl boronic acids, especially those with electron-withdrawing groups, are particularly susceptible to this side reaction, which is often promoted by aqueous basic conditions.[4]
-
Troubleshooting Steps:
-
Use a Boronate Ester: As mentioned in the FAQs, converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) is the most effective way to minimize protodeboronation.[3]
-
Anhydrous Conditions: While water is often beneficial, in cases of severe protodeboronation, switching to anhydrous conditions with a soluble organic base (e.g., triethylamine) may be necessary.
-
Use a Milder Base: If possible, use a milder base that is still effective for the coupling, such as K2CO3 instead of stronger bases like Cs2CO3 or hydroxides.
-
Lower Reaction Temperature and Time: Minimize the exposure of the boronic acid to harsh conditions by running the reaction at the lowest effective temperature and for the shortest possible time.
-
Workflow for Mitigating Protodeboronation
Caption: Decision tree for addressing protodeboronation.
Issue 3: Formation of Homocoupling Byproduct
Potential Cause 1: Presence of Oxygen
-
Explanation: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid to form a bi-indazole byproduct.[3] This process also consumes the boronic acid, reducing the yield of the desired cross-coupled product.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure that the solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst and throughout the reaction.
-
Potential Cause 2: Inefficient Reductive Elimination
-
Explanation: If the reductive elimination step to form the final product is slow, the palladium intermediate may undergo side reactions, including those that lead to homocoupling.
-
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand can significantly influence the rate of reductive elimination. Bulky, electron-rich ligands often promote this step. Consider screening different ligands if homocoupling is a persistent issue.
-
Issue 4: Difficulty in Product Purification
Potential Cause: Polarity and Basicity of the Product
-
Explanation: The indazole moiety in the final product can lead to high polarity and basicity, which can cause issues during chromatographic purification on silica gel, such as streaking or irreversible adsorption.[8]
-
Troubleshooting Steps:
-
Acid/Base Workup: An initial acid/base workup can help to remove some impurities. Extracting the product into an acidic aqueous layer and then re-extracting into an organic solvent after basification can be effective.
-
Modified Chromatography:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent during silica gel chromatography to suppress the interaction of the basic product with the acidic silica.[8]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina or a polymer-based support.
-
Reverse-Phase HPLC: For very polar compounds, reverse-phase HPLC can be an effective purification method.[9]
-
-
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Boronic Acid Form | Pinacol Ester | Increased stability, reduced protodeboronation.[3] |
| Palladium Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Commonly used and effective for a range of substrates.[7] |
| Ligand | dppf, Buchwald ligands | Electron-rich and bulky ligands often improve catalyst performance. |
| Base | K2CO3, K3PO4, Cs2CO3 | Strength of base should be optimized for the specific substrates.[2] |
| Solvent | DME/water, Dioxane/water, Toluene/water | Aqueous mixtures often improve reaction rates and yields.[7] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive partners. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][3]
-
Ciron, D., et al. (2011). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Letters in Organic Chemistry, 8(9), 615-622. [Link][6]
-
Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2798. [Link][8]
-
Chilin, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14776-14786. [Link][7]
-
Nambo, M., et al. (2015). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters, 17(24), 6074-6077. [Link][10]
-
Kumar, A., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(36), 23533-23540. [Link][5]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link][11]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 49(4), 645-648. [Link][9]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(32), 5559-5563. [Link][4]
- Hall, D. G. (2011).
-
Thomas, S. P., & Aggarwal, V. K. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 51(42), 10493-10496. [Link][1]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Fluoro-1H-indazole-6-boronic acid
Technical Support Center: Synthesis of 5-Fluoro-1H-indazole-6-boronic acid
Introduction
5-Fluoro-1H-indazole-6-boronic acid is a critical building block for drug discovery and development, frequently utilized in the synthesis of kinase inhibitors and other complex pharmaceutical agents. Its synthesis, however, is often plagued by competing side reactions that can complicate purification and significantly reduce yields. This technical guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. Drawing from established chemical principles and field-proven insights, this document explains the causality behind common synthetic issues and offers robust, self-validating protocols to mitigate them.
Section 1: Proposed Synthetic Pathway & Key Control Points
A reliable synthesis of 5-Fluoro-1H-indazole-6-boronic acid typically involves a multi-step sequence starting from a halogenated precursor. The most critical aspect of this synthesis is managing the reactivity of the indazole N-H proton, which can interfere with the metal-catalyzed borylation step. Therefore, a protecting group strategy is highly recommended for optimal results.
The workflow below outlines a validated synthetic approach. Each node represents a critical operation where specific side reactions can occur if not properly controlled.
Figure 1: Recommended workflow for the synthesis of 5-Fluoro-1H-indazole-6-boronic acid.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Cluster A: C-B Bond Formation Issues
Question 1: My Miyaura borylation reaction has stalled or resulted in a very low yield. What are the likely causes?
Answer: Low conversion in a Miyaura borylation is typically traced back to one of four areas: catalyst activity, reagent quality, reaction conditions, or substrate reactivity.
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen and impurities. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use. The N-H proton of an unprotected indazole can also interfere with the catalyst, which is a primary reason for recommending N-protection.
-
Reagent Integrity:
-
Bis(pinacolato)diboron (B₂pin₂): This reagent can slowly degrade. Use a fresh bottle or one that has been properly stored under inert gas.
-
Base: Potassium acetate (KOAc) is highly hygroscopic. Ensure it is freshly dried before use. The presence of water can initiate the unwanted protodeboronation side reaction.
-
-
Substrate Reactivity: If you are attempting the borylation on the unprotected 6-Bromo-5-fluoro-1H-indazole, the acidic N-H proton can react with the organometallic intermediates in the catalytic cycle, disrupting the process. A robust protecting group strategy is the most effective solution.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Ensure your temperature is optimal and consistently maintained.
Question 2: I am observing a significant byproduct with a mass corresponding to the starting material minus the bromine and boron group, replaced by a hydrogen. What is this side reaction?
Answer: You are observing protodeboronation , one of the most common side reactions for aryl boronic acids and their esters. This is the cleavage of the C-B bond and its replacement with a C-H bond.
-
Mechanism: Protodeboronation can be catalyzed by residual palladium, strong acids, or strong bases, particularly in the presence of trace water. During the workup or purification stages, exposure to non-neutral pH can exacerbate this issue.
-
Preventative Measures:
-
Controlled Workup: Quench the reaction carefully and perform aqueous workups using buffered or pH-neutral solutions. Avoid strong acids or bases.
-
Purification Strategy: Minimize exposure to silica gel chromatography if possible, as silica can be slightly acidic. If chromatography is necessary, consider neutralizing the silica gel with a base like triethylamine in the eluent.
-
Stable Derivatives: For storage and subsequent reactions, keeping the compound as its pinacol boronate ester is advisable, as esters are generally more resistant to protodeboronation than free boronic acids.[1]
-
Figure 2: Major side reactions affecting the final product's integrity.
Problem Cluster B: Product Isolation & Characterization
Question 3: The ¹H NMR of my final product is broad, complex, and doesn't look clean, even after purification. What could be happening?
Answer: This is a classic sign of boroxine formation . Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides called boroxines.
-
Equilibrium: In solution (like your NMR solvent), the boronic acid and its corresponding boroxine exist in a dynamic equilibrium. This equilibrium can result in broadened NMR signals or the appearance of multiple sets of peaks, making the spectrum look messy. The position of the equilibrium is highly dependent on the concentration and the amount of residual water.
-
Confirmation:
-
Add a drop of D₂O to your NMR tube. If boroxine is present, the equilibrium should shift back towards the monomeric boronic acid, often resulting in a sharpening of the signals.
-
Mass spectrometry can often detect the mass of the trimeric boroxine species.
-
-
Solution: Boroxine formation is generally reversible and often does not hinder subsequent reactions like Suzuki couplings, as the equilibrium will shift back to the active monomeric acid under the reaction conditions. For characterization and handling, converting the material to a stable boronate ester (e.g., pinacol ester) provides a single, well-defined compound with sharp NMR signals.
Question 4: I see evidence of an isomer in my reaction mixture. Where could it have come from?
Answer: Isomer formation most likely relates to the two reactive nitrogen atoms in the indazole ring, leading to 1H and 2H tautomers.[2] While the 1H-indazole is typically the more thermodynamically stable tautomer, certain reaction conditions or substitution patterns can lead to the formation of 2H-indazole derivatives.[2]
-
Cause: If the borylation is attempted without N-protection, the reaction could potentially occur on the less stable 2H-tautomer, or side reactions like N-arylation could occur.
-
Identification: The two isomers will have distinct NMR spectra. Careful analysis of 2D NMR (HSQC, HMBC) and comparison with literature data for known 1H and 2H-indazoles can help identify the specific isomer.
-
Prevention: This again highlights the critical importance of an N-protection strategy. By protecting the nitrogen, you lock the molecule as the 1H-isomer before proceeding with the C-B bond formation, eliminating this potential side reaction pathway.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to protect the indazole N-H group? A: While some reactions may proceed without protection, it is strongly advised for reproducibility, yield, and purity. The unprotected N-H is acidic (pKa ≈ 14-15) and can cause multiple issues: it can neutralize organometallic reagents, coordinate to the palladium catalyst, and open pathways to N-borylation or N-arylation side products.
Q2: What is the best way to store the final 5-Fluoro-1H-indazole-6-boronic acid? A: Store it in a desiccator under an inert atmosphere (argon or nitrogen) at low temperatures (0-4 °C). Boronic acids are sensitive to both moisture and oxygen. Exposure to air and moisture will accelerate the formation of boroxines and may lead to gradual oxidative degradation.[3]
Q3: How can I remove residual palladium catalyst from my final product? A: High levels of residual palladium can be problematic for downstream applications, especially in pharmaceutical development. If standard chromatography is insufficient, consider using a metal scavenger. Commercially available silica-based scavengers with functional groups like thiols or amines can be very effective. Alternatively, treatment of a solution of the product with activated carbon can also reduce palladium levels.
Section 4: Recommended Experimental Protocol
Miyaura Borylation of N-SEM-Protected 6-Bromo-5-fluoro-1H-indazole
This protocol describes the key C-B bond formation step, which is often the source of the most significant side reactions.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add N-SEM-protected 6-bromo-5-fluoro-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq). The KOAc must be dried under high vacuum with heating prior to use.
-
-
Inert Atmosphere:
-
Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Add degassed 1,4-dioxane (or another suitable solvent like DMF) via cannula.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask under a positive pressure of argon.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS by taking a small, quenched aliquot.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and precipitated palladium.
-
Wash the organic layer with water and then with brine. Be mindful that the pH of the aqueous layer should remain near neutral to prevent protodeboronation.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude N-protected boronate ester can be purified by column chromatography on silica gel.
-
Section 5: Summary of Key Side Products
| Side Product Name | Structure (Relative to Target) | Δ Mass (Da) | Analytical Signature | Causative Factor |
| Protodeboronation Product | -B(OH)₂ +H | -43.8 | Loss of boron signals in NMR. Mass peak at [M-44]. | Acid/base/metal catalysis, presence of water. |
| Boroxine | Trimer of boronic acid, -3 H₂O | + (3*M - 54) | Broad/complex NMR signals. Potential high mass peak in MS. | Dehydration, improper storage. |
| Starting Material | Unreacted 6-Bromo precursor | - | Presence of starting material peaks in analytical data. | Incomplete reaction, catalyst inactivation. |
| 2H-Indazole Isomer | Isomeric product | 0 | Different chemical shifts in NMR, particularly for ring protons. | Lack of N-protection, thermodynamic vs. kinetic control. |
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
-
Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Journal of the American Chemical Society. [Link]
Sources
Improving the stability of 5-Fluoro-1H-indazole-6-boronic acid in solution
Improving the stability of 5-Fluoro-1H-indazole-6-boronic acid in solution
Welcome to the technical support center for 5-Fluoro-1H-indazole-6-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this versatile building block in solution. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid 5-Fluoro-1H-indazole-6-boronic acid?
A: For optimal long-term stability, solid 5-Fluoro-1H-indazole-6-boronic acid should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[1]
Q2: My 5-Fluoro-1H-indazole-6-boronic acid solution appears to be degrading over time. What are the likely causes?
A: The two primary degradation pathways for boronic acids in solution are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidation.[2] Protodeboronation is often catalyzed by acidic or basic conditions, while oxidation can be initiated by dissolved oxygen or other oxidizing agents.[2][3] The specific structure of 5-Fluoro-1H-indazole-6-boronic acid, being a heteroaromatic compound, can make it particularly susceptible to protodeboronation under certain conditions.
Q3: Can I prepare stock solutions of 5-Fluoro-1H-indazole-6-boronic acid in advance?
A: While it is generally recommended to use freshly prepared solutions of boronic acids, if stock solutions are necessary, they should be prepared in an anhydrous, aprotic solvent such as dioxane or THF. It is advisable to store these solutions under an inert atmosphere at low temperatures (e.g., -20°C) and for a limited duration. For aqueous applications, consider preparing a more stable derivative, such as a MIDA boronate ester.[4][5]
Q4: How does the fluorine substituent affect the stability of the molecule?
A: The electron-withdrawing nature of the fluorine atom can influence the Lewis acidity of the boron center, potentially impacting its susceptibility to nucleophilic attack, which is a key step in some degradation pathways.[6] The fluorine substituent can also alter the pKa of the boronic acid, which in turn affects its stability at different pH values.[7]
Troubleshooting Guides
Issue 1: Rapid Degradation of 5-Fluoro-1H-indazole-6-boronic acid in Protic Solvents
Q: I am observing significant degradation of my 5-Fluoro-1H-indazole-6-boronic acid when dissolved in methanol or water for my reaction. How can I mitigate this?
A: The primary cause of degradation in protic solvents is likely protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond. This process can be accelerated by both acidic and basic conditions.[3]
Underlying Cause: The mechanism of protodeboronation is pH-dependent. At high pH, the formation of the more reactive boronate anion facilitates the cleavage. In acidic conditions, the reaction can also be catalyzed. For heteroaromatic boronic acids, the specific pH at which the rate of protodeboronation is maximal can vary significantly.
Solutions and Protocols:
-
pH Control: The stability of boronic acids is highly pH-dependent. While the exact pH-stability profile for 5-Fluoro-1H-indazole-6-boronic acid is not widely published, for many arylboronic acids, the slowest protodeboronation is observed around pH 5. It is crucial to buffer your reaction mixture to a pH where the boronic acid is most stable.
-
Experimental Protocol: pH Optimization Study
-
Prepare a series of small-scale solutions of 5-Fluoro-1H-indazole-6-boronic acid in your reaction solvent, each buffered to a different pH (e.g., pH 4, 5, 6, 7, 8).
-
Use common buffer systems such as acetate for acidic conditions and phosphate for neutral to slightly basic conditions.
-
Monitor the concentration of the boronic acid over time using HPLC-UV or ¹⁹F NMR (see analytical protocols below).
-
Plot the concentration versus time for each pH to determine the optimal pH for stability.
-
-
-
Use of Aprotic Solvents: Whenever possible, use anhydrous aprotic solvents like dioxane, THF, or DMF.[8] If your reaction requires a co-solvent, minimize the amount of the protic solvent.
-
Conversion to a More Stable Derivative: For reactions that require prolonged heating or basic conditions, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[2][4][5] MIDA boronates are particularly stable and can release the active boronic acid in situ under specific reaction conditions.[4][5]
-
Experimental Protocol: Preparation of 5-Fluoro-1H-indazole-6-boronic acid MIDA ester (General Procedure)
-
To a solution of 5-Fluoro-1H-indazole-6-boronic acid (1 equivalent) in dioxane, add N-methyliminodiacetic acid (MIDA) anhydride (3 equivalents).[9][10]
-
Heat the mixture at 70°C for 24 hours. A precipitate should form.[10]
-
Cool the reaction mixture to room temperature and add acetone.
-
Perform an aqueous workup with ethyl acetate and water.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated. The MIDA boronate can often be purified by chromatography.[10]
-
-
| Parameter | Recommendation | Rationale |
| Solvent Choice | Anhydrous aprotic solvents (Dioxane, THF, DMF) | Minimizes the source of protons for protodeboronation. |
| pH | Empirically determine the optimal pH (often slightly acidic) | Protodeboronation rates are highly pH-dependent.[3] |
| Additives | N/A for protodeboronation | Focus on solvent and pH control. |
| Derivatization | Convert to MIDA or pinacol ester | Increases stability to protodeboronation.[4][5] |
Issue 2: Low Yields in Suzuki-Miyaura Coupling Reactions
Q: I am experiencing low yields and observing byproducts in my Suzuki-Miyaura coupling reaction with 5-Fluoro-1H-indazole-6-boronic acid. What are the potential issues and how can I improve the outcome?
A: Low yields in Suzuki-Miyaura couplings involving heteroaromatic boronic acids are often due to a combination of factors, including protodeboronation of the starting material, oxidative homocoupling of the boronic acid, and catalyst inhibition.
Underlying Cause: The basic conditions typically employed in Suzuki-Miyaura couplings can accelerate the protodeboronation of sensitive boronic acids.[11] Additionally, the presence of oxygen can lead to oxidative degradation and homocoupling of the boronic acid. The nitrogen atoms in the indazole ring can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
Solutions and Protocols:
-
Choice of Base and Solvent System: The selection of the base is critical. For sensitive boronic acids, milder bases such as K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH.[12] Running the reaction under anhydrous conditions can also suppress protodeboronation.
-
Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain an inert atmosphere throughout the reaction.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger like butylated hydroxytoluene (BHT) can help to prevent oxidative degradation of the boronic acid.[2]
-
Experimental Protocol: Suzuki-Miyaura Coupling with BHT
-
To a degassed solution of your aryl halide, 5-Fluoro-1H-indazole-6-boronic acid (1.2 equivalents), and base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent (e.g., dioxane/water), add a catalytic amount of your palladium catalyst and ligand.
-
Add BHT (e.g., 1-5 mol%).
-
Heat the reaction under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
-
-
Slow Release of the Boronic Acid: Using a stable precursor like a MIDA boronate allows for the slow, in-situ generation of the reactive boronic acid, keeping its concentration low and minimizing side reactions.[5][13]
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, K₃PO₄ | Milder bases can reduce the rate of protodeboronation.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation and homocoupling. |
| Additives | BHT (1-5 mol%) | Scavenges radicals to inhibit oxidative pathways.[2] |
| Boronic Acid Form | Use as a MIDA ester | Slow release minimizes side reactions of the unstable boronic acid.[5][13] |
Analytical Protocols for Stability Monitoring
Protocol 1: Monitoring Degradation by ¹⁹F NMR Spectroscopy
Rationale: The fluorine atom on the indazole ring provides a unique spectroscopic handle. ¹⁹F NMR is a highly sensitive technique for monitoring the stability of 5-Fluoro-1H-indazole-6-boronic acid, as any changes to the molecule's electronic environment will likely result in a change in the ¹⁹F chemical shift. The appearance of new signals can indicate the formation of degradation products.
Step-by-Step Methodology:
-
Prepare a stock solution of 5-Fluoro-1H-indazole-6-boronic acid in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
To an NMR tube, add a known volume of the stock solution and any other reagents or buffers being tested.
-
Acquire an initial ¹⁹F NMR spectrum (time = 0).
-
Incubate the NMR tube under the desired experimental conditions (e.g., specific temperature, exposure to air).
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signal corresponding to the parent compound and any new signals that appear. The decrease in the integral of the parent signal over time corresponds to its degradation.[14]
Protocol 2: Quantification of Stability by HPLC-UV
Rationale: High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for quantifying the concentration of a compound in solution over time. A validated HPLC method can provide accurate data on the stability of 5-Fluoro-1H-indazole-6-boronic acid under various conditions.
Step-by-Step Methodology (General Method Development):
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
Wavelength Selection: Determine the UV absorbance maximum (λₘₐₓ) of 5-Fluoro-1H-indazole-6-boronic acid by scanning a dilute solution with a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength.
-
Method Validation:
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve.
-
Specificity: Analyze a placebo sample (all components except the boronic acid) to ensure no interfering peaks.
-
Precision and Accuracy: Analyze replicate samples at different concentrations to determine the method's precision and accuracy.[15][16]
-
-
Stability Study:
-
Prepare your experimental solutions of 5-Fluoro-1H-indazole-6-boronic acid.
-
At each time point, withdraw an aliquot, dilute if necessary, and inject it into the HPLC system.
-
Quantify the peak area of the parent compound and use the calibration curve to determine its concentration.
-
Visualizations
Degradation Pathways of 5-Fluoro-1H-indazole-6-boronic acid
Caption: Major degradation pathways for 5-Fluoro-1H-indazole-6-boronic acid in solution.
Workflow for Improving Stability in a Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.
References
-
Al-Zoubi, R. M. (2016). Protodeboronation of organoboronic acids. Tetrahedron, 72(48), 7645-7663. [Link]
-
Duncton, M. A. J. (2011). The utility of boronic acids and their derivatives in medicinal chemistry. MedChemComm, 2(12), 1135-1155. [Link]
-
Maring, J. G., van Kuilenburg, A. B., Haasjes, J., & van Gennip, A. H. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 84-90. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Organic Syntheses, 93, 291-306. [Link]
-
Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1, 590-598. [Link]
-
Le Dévédec, F., & Gasteiger, J. (2013). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 11(16), 2635-2642. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480-6481. [Link]
-
ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?[Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]
-
ResearchGate. (2022). Computational study of synthetic and natural polymer additives – Antioxidant potential of BHA, TBHQ, BHT, and curcumin. [Link]
-
ResearchGate. (2005). A Simple and Sensitive Fully Validated HPLC-UV Method for the Determination of 5-Fluorouracil and Its Metabolite 5,6-Dihydrofluorouracil in Plasma. [Link]
-
Semantic Scholar. (2005). A Simple and Sensitive Fully Validated HPLC-UV Method for the Determination of 5-Fluorouracil and Its Metabolite 5,6-Dihydrofluorouracil in Plasma. [Link]
-
National Center for Biotechnology Information. (2016). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]
-
Wang, W., & Gao, Y. (2011). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications, 47(33), 9456-9458. [Link]
-
Kleszczyńska, H., & Sarapuk, J. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Zeitschrift für Naturforschung C, 56(11-12), 1077-1081. [Link]
-
ResearchGate. (2014). Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?[Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Google Patents. (2013). Process for preparing boronic acids and esters in the presence of magnesium metal.
-
ResearchGate. (2014). Simple HPLC-UV method of 5-Fluorouracil in human and rabbit plasma; validation and comparison. [Link]
-
Zapata-Morales, J. R., et al. (2022). Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties. CYTA - Journal of Food, 20(1), 227-235. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7439-7448. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]
-
ChemRxiv. (2020). A Mild and Simple Method for Making MIDA Boronates. [Link]
-
Yorlab. (n.d.). 1H-Indazole-5-Boronic Acid, >=95%. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. PubChem. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3343. [Link]
-
MDPI. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8001. [Link]
-
National Center for Biotechnology Information. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480-6481. [Link]
-
Lead Sciences. (n.d.). (5-Fluoro-1-methyl-1H-indazol-6-yl)boronic acid. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1149-1175. [Link]
-
Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(4), 590-598. [Link]
Sources
- 1. 1H-Indazole-5-Boronic Acid, >=95% - Yorlab [yorlab.co.uk]
- 2. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 6. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.jp]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Reference Data & Comparative Studies
A Senior Application Scientist's Guide to HPLC Purity Analysis of 5-Fluoro-1H-indazole-6-boronic Acid Derivatives
A Senior Application Scientist's Guide to HPLC Purity Analysis of 5-Fluoro-1H-indazole-6-boronic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 5-Fluoro-1H-indazole-6-boronic acid and its derivatives are a critical class of compounds, often employed as key building blocks in the synthesis of targeted therapeutics. Their inherent reactivity and structural complexity, however, present unique analytical challenges. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of these vital compounds, grounded in scientific principles and practical, field-proven insights.
The Analytical Imperative: Why Purity Matters for Indazole Boronic Acids
5-Fluoro-1H-indazole-6-boronic acid is a bifunctional molecule, featuring a heterocyclic indazole core and a reactive boronic acid moiety. This combination makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions, for the construction of complex molecular architectures.[1] However, the very features that make it synthetically useful also render it susceptible to degradation and the formation of process-related impurities. Common impurities can arise from starting materials, by-products of the synthesis, or degradation products such as the corresponding boronic acid anhydride (boroxine) or products of protodeboronation.[2][3]
Accurate purity assessment is therefore paramount to ensure the quality, safety, and efficacy of the final drug substance. A well-designed analytical method must not only quantify the main component but also separate, identify, and quantify all significant impurities.
Comparative Analysis of HPLC Methodologies
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[1] However, a "one-size-fits-all" approach is seldom effective for boronic acid derivatives. Here, we compare the most relevant HPLC techniques for the analysis of 5-Fluoro-1H-indazole-6-boronic acid.
Reversed-Phase HPLC (RP-HPLC): The Conventional Starting Point
RP-HPLC is often the first choice for the analysis of moderately polar to non-polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
The Challenge with Boronic Acids in RP-HPLC:
-
Poor Retention: Boronic acids are relatively polar and can exhibit poor retention on traditional C18 columns, often eluting in or near the solvent front.[4]
-
On-Column Degradation: A significant challenge with boronic acid pinacol esters, which are common precursors, is their susceptibility to on-column hydrolysis to the more polar boronic acid.[4][5][6] This can lead to inaccurate purity determinations.
-
Peak Tailing: The acidic nature of the boronic acid moiety and potential interactions with residual silanols on the silica-based stationary phase can lead to peak tailing, compromising resolution and accuracy.
Strategies for Successful RP-HPLC of 5-Fluoro-1H-indazole-6-boronic Acid:
-
pH Control: The retention of boronic acids in RP-HPLC is highly dependent on the pH of the mobile phase.[1] At low pH, the boronic acid is in its neutral form and will have better retention. A mobile phase containing a buffer such as formic acid or ammonium acetate is often employed.[2][7]
-
Column Selection: Utilizing a column with low silanol activity is crucial to minimize peak tailing and on-column degradation.[5][8] End-capped C18 columns or those with novel bonding technologies are preferred.
-
Ion-Pairing Chromatography: For highly polar boronic acids that are difficult to retain, ion-pair chromatography can be an effective strategy.[9][10] An ion-pairing reagent, such as a quaternary ammonium salt for an acidic analyte, is added to the mobile phase to form a neutral, more retained complex with the analyte.[10]
Experimental Protocol: Optimized RP-HPLC Method
| Parameter | Condition | Rationale |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm | Low silanol activity minimizes on-column hydrolysis and peak tailing.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to suppress ionization of the boronic acid, enhancing retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The indazole ring system is expected to have strong UV absorbance. |
| Injection Volume | 10 µL | |
| Sample Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes
HILIC is a powerful technique for the separation of polar compounds that are poorly retained in RP-HPLC.[4] The stationary phase is polar (e.g., bare silica, or bonded with polar functional groups), and the mobile phase is a mixture of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.
Advantages of HILIC for 5-Fluoro-1H-indazole-6-boronic Acid:
-
Enhanced Retention: The polar nature of the target analyte allows for strong retention on the polar stationary phase.[4]
-
Prevention of On-Column Hydrolysis: The high organic content of the mobile phase in HILIC effectively prevents the on-column hydrolysis of boronic acid esters.[4]
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RP-HPLC, which can be beneficial for resolving impurities that co-elute in a reversed-phase system.
Experimental Protocol: HILIC Method
| Parameter | Condition | Rationale |
| Column | SeQuant ZIC-HILIC, 4.6 x 150 mm, 5 µm | A zwitterionic stationary phase that provides excellent retention for polar compounds.[4] |
| Mobile Phase A | 90% Acetonitrile, 10% 10 mM Ammonium Formate, pH 3.0 | High organic content for HILIC retention mechanism. Ammonium formate provides the necessary ionic strength and pH control. |
| Mobile Phase B | 50% Acetonitrile, 50% 10 mM Ammonium Formate, pH 3.0 | The aqueous component of the gradient to elute the analyte. |
| Gradient | 0% to 50% B over 15 minutes | A gradient from high to low organic strength. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 35 °C | |
| Detection | UV at 254 nm | |
| Injection Volume | 5 µL | |
| Sample Diluent | Acetonitrile/Water (90:10) | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Beyond Conventional HPLC: Advanced and Complementary Techniques
While HPLC is a robust technique, other methods can offer significant advantages in terms of speed, sensitivity, and specificity.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in:
-
Faster Analysis Times: Run times can be significantly reduced without sacrificing resolution.[2]
-
Improved Resolution and Sensitivity: Sharper peaks lead to better separation and higher signal-to-noise ratios.[1]
A UPLC method for 5-Fluoro-1H-indazole-6-boronic acid would follow similar principles to the HPLC methods described above but with a much shorter run time, often under 5 minutes.[2]
HPLC and UPLC with Mass Spectrometric Detection (LC-MS)
Coupling HPLC or UPLC with a mass spectrometer provides an unparalleled level of specificity.
-
Peak Identification: MS detection allows for the confident identification of the main peak and any impurities based on their mass-to-charge ratio.
-
Trace Impurity Detection: The high sensitivity of modern mass spectrometers enables the detection and quantification of impurities at very low levels.[2]
Quantitative NMR (qNMR)
While not a chromatographic technique, qNMR is a powerful tool for purity assessment.
-
Absolute Quantification: qNMR can provide a direct measure of the absolute purity of a substance without the need for a reference standard of the same compound.
-
Structural Information: NMR provides detailed structural information about the analyte and any impurities present.
However, qNMR generally has lower sensitivity compared to HPLC, with a limit of quantification typically around 0.1-0.5%.[5]
Comparative Summary of Analytical Techniques
| Technique | Primary Strengths | Key Limitations | Best Suited For |
| RP-HPLC | Robust, widely available, good for a range of polarities. | Poor retention of very polar analytes, potential for on-column hydrolysis. | Routine quality control, initial method development. |
| HILIC | Excellent retention of polar compounds, prevents hydrolysis of esters. | Can be less robust than RP-HPLC, requires careful method development. | Purity assessment of polar boronic acids and their ester precursors. |
| UPLC | High throughput, improved resolution and sensitivity. | Requires specialized high-pressure instrumentation. | High-throughput screening, rapid purity checks. |
| LC-MS | High specificity for peak identification, sensitive for trace analysis. | Higher cost and complexity of instrumentation. | Impurity identification and structural elucidation. |
| qNMR | Absolute quantification without a specific reference standard, structural information. | Lower sensitivity than chromatographic methods. | Primary standard characterization, purity confirmation. |
Visualizing the Workflow: A Guide to Method Selection
Sources
- 1. waters.com [waters.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. technologynetworks.com [technologynetworks.com]
